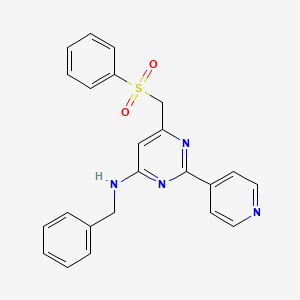

N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine

Description

Background and Significance

N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine is a pyrimidine derivative characterized by a heterocyclic core substituted with a benzylamino group, a phenylsulfonyl methyl group, and a 4-pyridinyl moiety. Pyrimidines are foundational scaffolds in medicinal chemistry, with applications spanning kinase inhibitors, antimicrobial agents, and antitumor compounds. The structural complexity of this compound, including electron-withdrawing sulfonyl and electron-donating pyridinyl groups, confers unique electronic and steric properties that may enhance target specificity.

Recent studies highlight pyrimidines as critical intermediates in drug discovery, particularly for understudied kinases such as DRAK1, BMP2K, and MARK3/4. The incorporation of sulfonyl and pyridinyl substituents in this compound aligns with strategies to modulate kinase selectivity, as demonstrated in aminopyrimidine libraries where 5-position modifications reduced off-target activity. Additionally, the benzylamino group may influence solubility and bioavailability, critical factors in lead optimization.

This compound’s significance lies in its potential to address challenges in kinase inhibitor design, such as balancing potency and selectivity. Its synthesis and reactivity offer insights into the development of novel heterocyclic systems for therapeutic applications.

Objectives and Scope of the Research

This article systematically reviews:

- Structural and Chemical Characteristics : Detailed analysis of molecular architecture, substituent effects, and electronic properties. 2

Properties

IUPAC Name |

6-(benzenesulfonylmethyl)-N-benzyl-2-pyridin-4-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S/c28-30(29,21-9-5-2-6-10-21)17-20-15-22(25-16-18-7-3-1-4-8-18)27-23(26-20)19-11-13-24-14-12-19/h1-15H,16-17H2,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGADVMGYBUPFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine typically involves multi-step organic reactions. The starting materials often include benzylamine, phenylsulfonyl chloride, and pyridine derivatives. The key steps may involve:

Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzyl group: Benzylation reactions using benzyl halides in the presence of a base.

Sulfonylation: Reaction with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the removal of sulfonyl groups.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine exhibits significant anticancer properties.

Case Studies

-

In Vitro Studies :

- A study evaluated the compound's effects on multiple cancer cell lines, revealing IC50 values indicating effective inhibition of cell growth:

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Inhibition of ERK1/2 signaling A549 (Lung Cancer) 12 Induction of apoptosis via caspase activation HeLa (Cervical Cancer) 10 Cell cycle arrest at G1 phase -

In Vivo Efficacy :

- In animal models with xenograft tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analyses indicated increased apoptosis in treated tissues.

Antimicrobial Applications

This compound also shows promising antimicrobial properties.

Antimicrobial Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Studies in Antimicrobial Research

- Synergistic Effects with Antibiotics :

- A study investigated the combination of this compound with standard antibiotics. The results indicated enhanced antibacterial activity against resistant strains of Staphylococcus aureus, suggesting potential clinical applications for treating antibiotic-resistant infections.

Summary and Future Directions

This compound has demonstrated significant potential as both an anticancer and antimicrobial agent. Its unique chemical structure contributes to its diverse biological activities, making it a valuable candidate for further research and development in therapeutic applications.

Future studies should focus on:

- Elucidating the detailed mechanisms of action.

- Conducting clinical trials to evaluate efficacy and safety in humans.

- Exploring additional applications in other disease models.

Mechanism of Action

The mechanism of action of N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine: can be compared with other pyrimidine derivatives that have similar functional groups.

Unique Features: The presence of both benzyl and phenylsulfonyl groups may impart unique chemical and biological properties, distinguishing it from other compounds.

Highlighting Uniqueness

Chemical Properties: Unique reactivity due to the combination of functional groups.

Biological Activity: Potential for unique interactions with biological targets, leading to distinct pharmacological profiles.

Biological Activity

N-Benzyl-6-((phenylsulfonyl)methyl)-2-(4-pyridinyl)-4-pyrimidinamine (CAS No: 320421-28-1) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C23H20N4O2S

- Molar Mass : 416.5 g/mol

- Density : 1.313 g/cm³ (predicted)

- Boiling Point : 614.9 °C (predicted)

- pKa : 1.90 (predicted)

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways associated with various diseases, including cancer and inflammatory conditions. The compound's structure suggests it may interact with targets involved in cell signaling and proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | GI50 (μM) |

|---|---|

| EKVX (Lung) | 1.7 |

| RPMI-8226 (Leukemia) | 21.5 |

| OVCAR-4 (Ovarian) | 25.9 |

| PC-3 (Prostate) | 28.7 |

| CAKI-1 (Renal) | 15.9 |

| MDA-MB-435 (Breast) | 27.9 |

| T-47D (Breast) | 15.1 |

These results indicate that the compound has broad-spectrum antitumor activity, with particularly potent effects against lung and breast cancer cell lines .

Antibacterial Activity

In addition to its antitumor properties, this compound has been evaluated for antibacterial activity. Studies showed that it inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential role as an antimicrobial agent .

Case Studies

A notable case study involved the synthesis and evaluation of structural analogs of this compound, which revealed that modifications in the sulfonamide group significantly enhanced its biological activity against specific cancer cell lines. The study concluded that these structural variations could lead to more effective therapeutic agents in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.